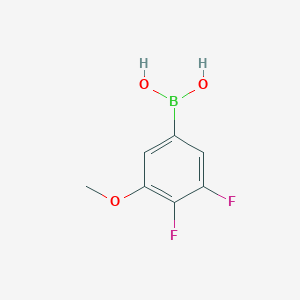

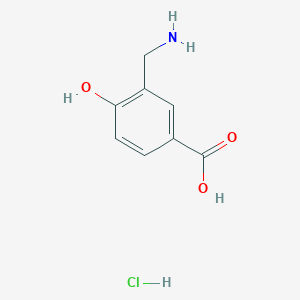

(3,4-Difluoro-5-methoxyphenyl)boronic acid

説明

Boronic acids are a class of compounds that have garnered significant interest in various fields of chemistry due to their versatility and utility in organic synthesis, particularly in Suzuki cross-coupling reactions. They are also known for their applications in sensing, protein manipulation, therapeutics, biological labeling, and separation . While the provided papers do not directly discuss (3,4-Difluoro-5-methoxyphenyl)boronic acid, they do provide insights into the properties and synthesis of related boronic acid compounds, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate ester and subsequent hydrolysis . For example, amino-3-fluorophenyl boronic acid is synthesized from 4-bromo-2-fluoroaniline through such a process, yielding a compound with a boronic acid pKa suitable for physiological applications . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid involves a two-step reaction using an organolithium reagent followed by an oxidation reaction . These methods highlight the general strategies that could be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 4-amino-3-fluorophenylboronic acid reveals a relatively low pKa value and the potential for polymer attachment . The crystal structures of other boronic acid derivatives, such as difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III), show a tetrahedral coordination around the boron atom . These findings suggest that this compound would likely exhibit a similar tetrahedral geometry around the boron center.

Chemical Reactions Analysis

Boronic acids participate in a variety of chemical reactions, including catalytic hydrometallation, alkylations, and aldol-type reactions . They are also used in dehydrative amidation reactions, as demonstrated by 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the formation of amides from carboxylic acids and amines . The presence of substituents on the phenyl ring, such as fluorine or methoxy groups, can influence the reactivity and selectivity of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. For example, the presence of electron-withdrawing groups, such as fluorine, can enhance the Lewis acidity of boronic acids, as seen in tris(pentafluorophenyl)borane . The introduction of methoxy groups can affect the solubility and stability of the compound. Additionally, the pKa of the boronic acid is a critical property that determines its behavior in different pH environments, as seen in the case of amino-3-fluorophenyl boronic acid .

科学的研究の応用

Fluorescence Quenching Studies

Boronic acid derivatives, including (3,4-Difluoro-5-methoxyphenyl)boronic acid, have been investigated for their fluorescence quenching properties. Research by Geethanjali et al. (2015) demonstrated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, indicating the potential of these compounds in sensor applications and the study of molecular interactions through fluorescence spectroscopy. The study revealed negative deviations in Stern-Volmer plots, suggesting the existence of different conformers and the role of intermolecular and intramolecular hydrogen bonding Geethanjali, H. S., Nagaraja, D., Melavanki, R., & Kusanur, R. (2015). Fluorescence quenching of boronic acid derivatives by aniline in alcohols – A Negative deviation from Stern–Volmer equation. Journal of Luminescence, 167, 216-221.

Catalysis and Organic Synthesis

The reactivity of boronic acids in catalysis and organic synthesis has been extensively studied. Nishihara et al. (2002) explored the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, demonstrating the utility of boronic acids in the synthesis of complex borate anions with potential applications in catalysis and organic material development Nishihara, Y., Nara, K., & Osakada, K. (2002). Tetraarylpentaborates, [B5O6Ar4]- (Ar = C6H4OMe-4, C6H3Me2-2,6): Their formation from the reaction of arylboronic acids with an aryloxorhodium complex, structure, and chemical properties. Inorganic Chemistry, 41, 4090-4092.

Dye Synthesis and Photophysical Studies

Barbon et al. (2014) reported on the synthesis of 3-cyanoformazanate boron difluoride dyes, where derivatives of boronic acids were utilized to develop dyes with tunable optical properties. This study highlights the role of boronic acids in the development of novel materials for optoelectronic applications, showcasing their ability to modulate absorption, emission, and electrochemical properties Barbon, S. M., Reinkeluers, P. A., Price, J., Staroverov, V., & Gilroy, J. (2014). Structurally tunable 3-cyanoformazanate boron difluoride dyes. Chemistry, 20(36), 11340-11344.

Development of Fluorescent pH Probes

Boronic acid derivatives have also been utilized in the development of fluorescent pH probes. Baruah et al. (2005) synthesized BODIPY-based hydroxyaryl derivatives with boronic acid functionalities, demonstrating their application as fluorescent pH probes excitable with visible light. These compounds exhibit significant fluorescent enhancement upon increasing the acidity of the solution, highlighting their potential in biomedical imaging and environmental sensing Baruah, M., Qin, W., Basarić, N., De Borggraeve, W. D., & Boens, N. (2005). BODIPY-based hydroxyaryl derivatives as fluorescent pH probes. The Journal of Organic Chemistry, 70(10), 4152-4157.

Safety and Hazards

作用機序

Target of Action

The primary target of (3,4-Difluoro-5-methoxyphenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared , suggesting it may have favorable bioavailability.

Result of Action

The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds synthesized using this reagent.

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki-Miyaura cross-coupling reaction, for instance, is known for its mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign , suggesting it may have a broad range of applicability with minimal environmental impact.

生化学分析

Biochemical Properties

(3,4-Difluoro-5-methoxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, making this compound an essential reagent in organic synthesis .

Cellular Effects

The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects highlight the potential of this compound in modulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been shown to interact with various enzymes involved in metabolic pathways, leading to changes in their activity and subsequent alterations in cellular processes. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, including changes in metabolic pathways and cellular signaling. Threshold effects have been noted, where a specific dosage level triggers significant changes in cellular processes. These findings underscore the importance of dosage optimization in experimental settings .

特性

IUPAC Name |

(3,4-difluoro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWMIAHGHFOLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590300 | |

| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

925910-42-5 | |

| Record name | (3,4-Difluoro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

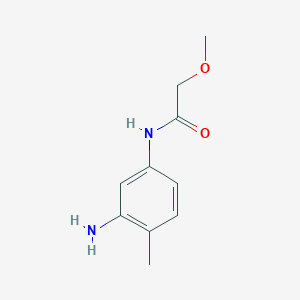

![[(2-Chloro-1-methyl-1H-indol-3-yl)methyl]-amine methanesulfonate](/img/structure/B1341556.png)

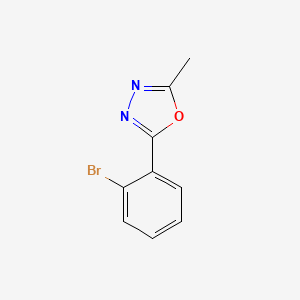

![2-(4-Iodophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1341563.png)

![2-[(2-Methylbenzyl)thio]ethanamine](/img/structure/B1341585.png)

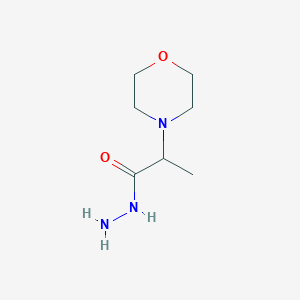

![1-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-YL]methanamine](/img/structure/B1341588.png)